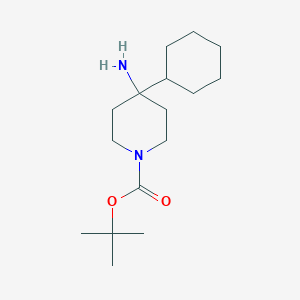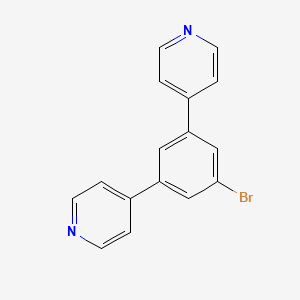
4,4'-(5-Bromo-1,3-phenylene)dipyridine
描述
4,4’-(5-Bromo-1,3-phenylene)dipyridine is an organic compound with the molecular formula C16H11BrN2. It is a derivative of dipyridine, featuring a bromine atom substituted at the 5-position of the phenylene ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(5-Bromo-1,3-phenylene)dipyridine typically involves the bromination of 1,3-dipyridine followed by coupling reactions. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Types of Reactions:
Substitution Reactions: The bromine atom in 4,4’-(5-Bromo-1,3-phenylene)dipyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and ligands like triphenylphosphine (PPh3) are commonly used.
Major Products:
Substitution Reactions: Products include various substituted dipyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or more complex aromatic systems.
科学研究应用
4,4’-(5-Bromo-1,3-phenylene)dipyridine has several applications in scientific research:
Materials Science: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Coordination Chemistry: The compound serves as a ligand in the formation of coordination complexes with transition metals, which are studied for their electronic, magnetic, and catalytic properties.
Organic Synthesis: It is employed in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4,4’-(5-Bromo-1,3-phenylene)dipyridine primarily involves its role as a ligand in coordination chemistry. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties, depending on the metal and the overall coordination environment .
相似化合物的比较
4,4’-Bipyridine: Lacks the bromine substitution and is a simpler ligand used in coordination chemistry.
4,4’-(5-Chloro-1,3-phenylene)dipyridine: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
4,4’-(5-Methyl-1,3-phenylene)dipyridine: Contains a methyl group instead of bromine, affecting its steric and electronic characteristics.
Uniqueness: 4,4’-(5-Bromo-1,3-phenylene)dipyridine is unique due to the presence of the bromine atom, which can participate in specific reactions such as nucleophilic substitution and cross-coupling. This makes it a versatile intermediate in organic synthesis and coordination chemistry .
属性
IUPAC Name |
4-(3-bromo-5-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-16-10-14(12-1-5-18-6-2-12)9-15(11-16)13-3-7-19-8-4-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOOMBSRXIYXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


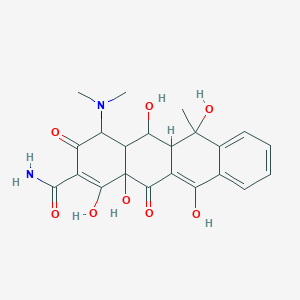
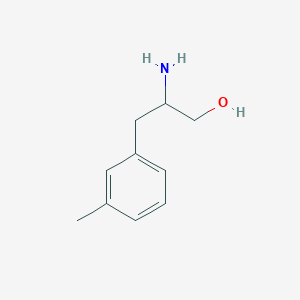
![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)
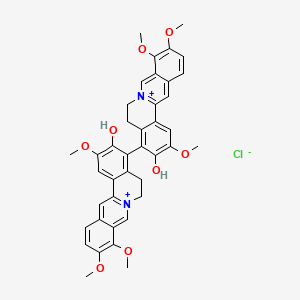
![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)
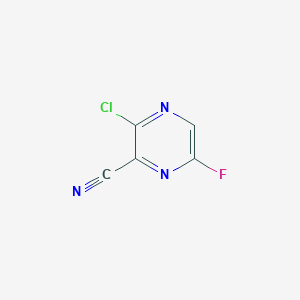
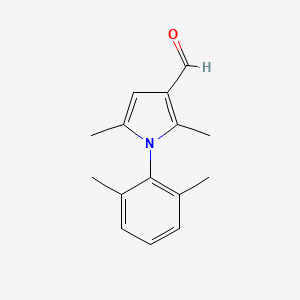

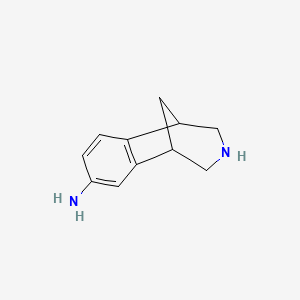
![7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3327628.png)
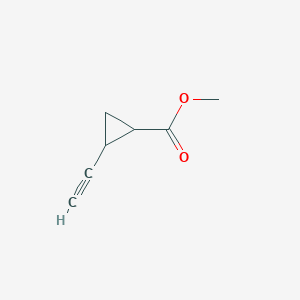
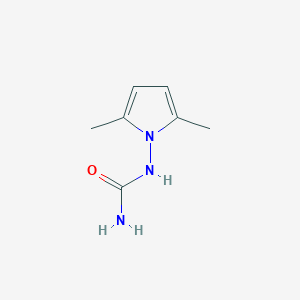
![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-6-yl)acetic acid](/img/structure/B3327656.png)
